molecular formula C₄¹³C₆H₇ClO₃ B041647 3-Chloro-4-methyl-7-hydroxycoumarin CAS No. 6174-86-3

3-Chloro-4-methyl-7-hydroxycoumarin

Cat. No. B041647
CAS RN: 6174-86-3
M. Wt: 210.61 g/mol
InChI Key: ODZHLDRQCZXQFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Chloro-4-methyl-7-hydroxycoumarin has been synthesized through various methods. One study describes efficient syntheses starting from 3-chloro-7-hydroxy-4-methylcoumarin, utilizing traditional chemistry, and another using a one-pot reaction with a novel reagent, sulfuryl chloride/thionyl chloride, starting from 7-(carboxymethoxy)-4-methylcoumarin (Phillips et al., 1996). Another approach involves the condensation of ethyl acetoacetate with phloroglucinol followed by allylation, highlighting various synthetic pathways to achieve the compound (Goswami et al., 2006).

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methyl-7-hydroxycoumarin and its derivatives has been characterized by various techniques, including X-ray diffractometry, which confirmed the planarity of the coumarin moiety and provided insights into the 3D structure of the compound (Quezada et al., 2006).

Chemical Reactions and Properties

Several studies have explored the chemical reactions involving 3-Chloro-4-methyl-7-hydroxycoumarin, including its role as a building block for the synthesis of various heterocyclic derivatives. These reactions highlight its reactivity and potential for creating complex molecular structures with diverse biological activities (Iaroshenko et al., 2011).

Physical Properties Analysis

The synthesis and characterization of derivatives of 3-Chloro-4-methyl-7-hydroxycoumarin have led to the investigation of their photophysical and photochemical properties. These studies provide valuable information on the compound's behavior in different environments and potential applications in areas such as photodynamic therapy (Özdemir et al., 2019).

Chemical Properties Analysis

Research has also focused on understanding the chemical properties of 3-Chloro-4-methyl-7-hydroxycoumarin through the study of its reactions with various reagents and its role as an intermediate in synthesizing complex molecules. These studies highlight the versatility and chemical reactivity of the compound, providing a foundation for future research and applications (Abdou, 2017).

Scientific Research Applications

  • Synthesis of Derivatives and Intermediates : It is utilized for its reactivity with various aldehydes, leading to the production of unstable intermediates and derivatives of 7-[4′-hydroxycoumarinyl-(3′)]-benzopyrano [3,2-c] coumarins (Litvan & Stoll, 1959).

  • Synthesis of Coumarins and Quinolinones : The compound is instrumental in the synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones (Dittmer, Li, & Avilov, 2005).

  • Efficient Syntheses : It is significant for its efficient synthesis processes, as seen in the case of 3-chloro-7-[(chlorocarbonyl)methoxy]-4-methylcoumarin (Phillips, Supko, Wolfe, & Malspeis, 1996).

  • Antiretroviral and Antitumor Applications : This chemical shows potential in the development of antiretroviral chemotherapeutic agents and antitumor drugs (Garro, García, Martín, Tonn, & Pungitore, 2014).

  • Building Block for Synthesis : It serves as a building block for the regioselective synthesis of 3,4-fused coumarins (Iaroshenko et al., 2011).

  • Preparation of Osthenol and Coumurrayin : 3-Chloro-4-methyl-7-hydroxycoumarin is used in the preparation of specific chemical compounds like osthenol and coumurrayin (Murray, Ballantyne, & Mathai, 1971).

  • Inhibitor Activity : The compound has been identified as a selective MAO-B inhibitor, showing improved activity and selectivity compared to other inhibitors (Serra et al., 2012).

  • Fungicidal Activity : It exhibits good fungicidal activity against cucumber downy mildew (Liu, Li, Guan, Zhang, & Li, 2007).

  • Antiviral Activity : The compound was evaluated for its potential antiviral activity in a series of new compounds (Trivedi et al., 2007).

  • Antioxidant Properties : Derivatives of 4-hydroxycoumarin, related to 3-Chloro-4-methyl-7-hydroxycoumarin, have shown antioxidant activity in vitro (Stanchev et al., 2009).

  • Synthesis and Pharmacological Activity : Lanthanide complexes of 4-methyl-7-hydroxycoumarin have been synthesized and showed marginal cytotoxic activity against transformed leukemic cell lines (Kostova, Manolov, Nicolova, Konstantinov, & Karaivanova, 2001).

  • Photodynamic Therapy Applications : Novel phthalocyanines, which involve derivatives of 7-oxy-3-ethyl-6-hexyl-4-methylcoumarin, can be used as Type II photosensitizers in photodynamic therapy applications (Özdemir et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 3-Chloro-4-methyl-7-hydroxycoumarin are not mentioned in the search results, there are ongoing studies on the effective synthesis of 7-hydroxy-4-substituted coumarins .

properties

IUPAC Name

3-chloro-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7ClO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZHLDRQCZXQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052724
Record name 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone
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Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Chloro-4-methyl-7-hydroxycoumarin

CAS RN

6174-86-3
Record name Chlorferon
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Record name Chlorferone
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Record name 2H-1-Benzopyran-2-one, 3-chloro-7-hydroxy-4-methyl-
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Record name 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone
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Record name 3-chloro-7-hydroxy-4-methyl-2-benzopyrone
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Record name 3-CHLORO-4-METHYL-7-HYDROXYCOUMARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
J Sérgio Seixas de Melo… - The Journal of Physical …, 2015 - ACS Publications
The prototropic reactions of the first excited singlet state of 3-chloro-4-methylumbelliferone (3Cl4MU), in dioxane:water mixtures (Dx:H 2 O), were revisited using ps-time-resolved …
Number of citations: 14 pubs.acs.org
JK Malik, JP Lay, W Klein, F Korte - Biological Reactive Intermediates—II …, 1982 - Springer
… (Miller and Pickens, 1973; Miller et al., 1970), very little has been reported as regard to disposition of coumaphos derived metabolite such as 3-chloro-4methyl-7 -hydroxycoumarin (…
Number of citations: 3 link.springer.com
AA Shamshurin, MZ Krimer - Chemistry of Heterocyclic Compounds, 1975 - Springer
… ,8-coumarinodioxane (/_fib) and 40% 3-ehloro-4-methyl-(2,4-bistrichloromethyl)-6,7-coumarinodioxane (IVb) was obtained in the condensation of 3-chloro-4-methyl-7-hydroxycoumarin …
Number of citations: 3 link.springer.com
Q Tang, Z Xian, L Li, H Cao, L Wang… - Journal of Physics …, 2021 - iopscience.iop.org
The photochemical reaction process of 4-methyl-7-hydroxycoumarin (7H4MC) was studied by UV-Vis spectrometer and fluorescence spectroscopy. The results have shown that the …
Number of citations: 2 iopscience.iop.org
L Pisani, M Catto, I Giangreco, F Leonetti… - …, 2010 - Wiley Online Library
… The reaction of 3-chloro-4-methyl-7-hydroxycoumarin with excess 1,5-dibromopentane or 1,3-bis(bromomethyl)benzene yielded intermediate bromides 1 i and 1 j, respectively, which …
J Kochansky - Journal of agricultural and food chemistry, 2000 - ACS Publications
… Treatment of the acid chloride with 3-chloro-4-methyl-7-hydroxycoumarin and potassium carbonate in acetone at reflux gave labeled coumaphos. An analogous reaction with 4-methyl-7…
Number of citations: 6 pubs.acs.org
LR Phillips, JG Supko, TL Wolfe… - Synthetic …, 1996 - Taylor & Francis
… One route utilizes traditional chemistry starting from 3-chloro-4-methyl-7hydroxycoumarin, while the other uses a new and interesting reagent, sulfuryl chloriddthionyl chloride, in a novel …
Number of citations: 3 www.tandfonline.com
CE Wheelock - Journal of the American Chemical Society, 1959 - ACS Publications
… Comparison of ethyl 7-hydroxycoumarin-3-carboxylate (XX) and 3-chloro-4-methyl-7-hydroxycoumarin (XXI) with 7-hydroxycoumarin (VI) and 4methyl-7-hydroxycoumarin (X) shows …
Number of citations: 154 pubs.acs.org
HD Crone - Biochem. Pharmacol, 1974 - hero.epa.gov
… 3-Chloro-4-methyl-7-hydroxycoumarin had no effect on aging nor did atropine or its quaternary derivative N-methylatropinium nitrate. Aging was inhibited by a high concentration of N-…
Number of citations: 28 hero.epa.gov
L Xie, Y Takeuchi, LM Cosentino… - Journal of medicinal …, 2001 - ACS Publications
… 3-Chloro-4-methyl-7-hydroxycoumarin (11e) was commercially available. 7-Hydroxy-4-methyl-3-phenylcoumarin (11f) was prepared using a base-catalyzed Kostanecki condensation 8 …
Number of citations: 195 pubs.acs.org

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